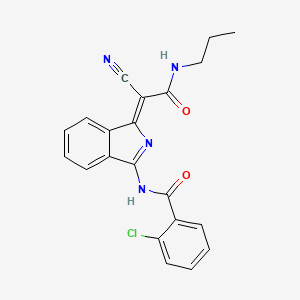
(Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide is a novel compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological activity, toxicity, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the isoindole structure and the introduction of the cyano and chloro groups. Detailed synthetic pathways are often documented in patent literature and research articles .
Antifungal Activity
Recent studies have evaluated the antifungal properties of benzamide derivatives, including compounds similar to this compound. For instance, a series of benzamides were tested against various fungal strains, demonstrating significant fungicidal activities. The results indicated that certain derivatives exhibited higher efficacy than standard antifungal agents such as pyraclostrobin .
| Compound | Fungal Strain | Activity (%) at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinerea | 84.4 |
| 10d | Botrytis cinerea | 83.6 |
| 10e | Botrytis cinerea | 83.3 |
| Control | Pyraclostrobin | 81.4 |
Insecticidal Activity
Insecticidal assays have shown that compounds related to this compound can effectively reduce insect populations. For example, one study reported that specific derivatives achieved death rates of up to 100% against mosquito larvae at concentrations as low as 5 mg/L .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, certain derivatives exhibited varying levels of toxicity. For instance, a related compound demonstrated an LC50 value of 0.39 mg/L, categorizing it as highly toxic .
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted on a series of benzamide derivatives showed that compounds with similar structures to this compound were particularly effective against Botrytis cinerea. The study highlighted that structural modifications significantly influenced the antifungal activity.
Case Study 2: Insecticidal Potential
Another investigation focused on the larvicidal activity against Aedes aegypti larvae, revealing that some derivatives had an LC50 value significantly lower than established insecticides. This indicates a promising avenue for developing new insecticides based on this compound's structure.
Applications De Recherche Scientifique
Pharmacological Activity
Research indicates that (Z)-2-chloro-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide exhibits significant pharmacological properties:
- Inhibition of Dipeptidyl Peptidase 1 (DPP1) : This compound has been shown to inhibit DPP1, an enzyme involved in various physiological processes, making it a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
Several studies have documented the effectiveness of similar compounds in clinical settings:
- Asthma Treatment : In a study evaluating the effects of DPP1 inhibitors on asthma models, compounds structurally related to this compound demonstrated improved lung function and reduced inflammation .
- Cancer Research : Investigations into the anti-cancer properties of benzamide derivatives have revealed potential mechanisms involving apoptosis induction in cancer cells, suggesting that this compound may also have applications in oncology .
Data Tables
Propriétés
IUPAC Name |
2-chloro-N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-2-11-24-20(27)16(12-23)18-13-7-3-4-8-14(13)19(25-18)26-21(28)15-9-5-6-10-17(15)22/h3-10H,2,11H2,1H3,(H,24,27)(H,25,26,28)/b18-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUUOIZISBWVGS-VLGSPTGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













